molecular formula C9H11FN2O5 B3029207 3'-Deoxy-3'-fluorouridine CAS No. 57944-13-5

3'-Deoxy-3'-fluorouridine

Cat. No.: B3029207
CAS No.: 57944-13-5
M. Wt: 246.19 g/mol
InChI Key: FVBOTRDLABQYMI-XVFCMESISA-N
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Mechanism of Action

Target of Action

3’-Deoxy-3’-fluorouridine is a purine nucleoside analogue . The primary target of 3’-Deoxy-3’-fluorouridine is uridine phosphorylase . This enzyme plays a crucial role in the pyrimidine salvage pathway, which recycles pyrimidines to form nucleotide monophosphates .

Mode of Action

The compound interacts with its target, uridine phosphorylase, leading to the inhibition of this enzyme . This interaction disrupts the normal function of the pyrimidine salvage pathway . The main mechanism of activation is conversion to fluorouridine monophosphate (FUMP), either directly by orotate phosphoribosyltransferase (OPRT) with phosphoribosyl pyrophosphate (PRPP) as the cofactor, or indirectly via fluorouridine (FUR) through the sequential action of uridine phosphorylase (UP) and uridine kinase (UK) .

Biochemical Pathways

The inhibition of uridine phosphorylase disrupts the pyrimidine salvage pathway . This disruption affects the synthesis of DNA, as the pyrimidine salvage pathway is responsible for the production of nucleotide monophosphates, which are essential building blocks of DNA .

Pharmacokinetics

It is known that the compound is administered orally . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully understood.

Result of Action

The result of 3’-Deoxy-3’-fluorouridine’s action is the inhibition of DNA synthesis and the induction of apoptosis . This is due to the disruption of the pyrimidine salvage pathway, which leads to a decrease in the production of nucleotide monophosphates, thereby inhibiting DNA synthesis .

Biochemical Analysis

Biochemical Properties

3’-Deoxy-3’-fluorouridine interacts with various enzymes, proteins, and other biomolecules. It is known to have broad antitumor activity, targeting indolent lymphoid malignancies . The antitumor mechanisms of this compound rely on the inhibition of DNA synthesis and the induction of apoptosis .

Cellular Effects

3’-Deoxy-3’-fluorouridine has a profound impact on various types of cells and cellular processes. It influences cell function by inhibiting DNA synthesis and inducing apoptosis

Molecular Mechanism

The molecular mechanism of 3’-Deoxy-3’-fluorouridine involves its interaction with biomolecules at the molecular level. It exerts its effects primarily through the inhibition of DNA synthesis and the induction of apoptosis

Dosage Effects in Animal Models

The effects of 3’-Deoxy-3’-fluorouridine vary with different dosages in animal models. It has been found to exert a low-micromolar antiviral effect against tick-borne encephalitis virus (TBEV), Zika virus, and West Nile virus (WNV) in host cell lines of neural and extraneural origin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Deoxy-3’-fluorouridine typically involves the fluorination of a suitable precursor. One common method is the use of hydrogen fluoride in dioxane to introduce the fluorine atom into the nucleoside structure . Another method involves the use of potassium hydrogen fluoride in ethane-diol, which has been shown to be effective in producing the desired fluorinated nucleoside .

Industrial Production Methods

Industrial production of 3’-Deoxy-3’-fluorouridine often employs large-scale fluorination techniques. The chloromercuri procedure and direct condensation methods are commonly used, with the latter providing better yields . These methods ensure the efficient and cost-effective production of the compound for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3’-Deoxy-3’-fluorouridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction Reactions: These reactions can modify the nucleoside’s structure and properties.

Common Reagents and Conditions

Major Products Formed

The primary product of these reactions is 3’-Deoxy-3’-fluorouridine itself, with potential derivatives depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Deoxy-3’-fluorouridine is unique due to its specific structure, which allows it to effectively inhibit DNA synthesis and induce apoptosis. Its fluorine atom at the 3’ position distinguishes it from other nucleoside analogs, providing it with unique chemical and biological properties .

Properties

IUPAC Name

1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O5/c10-6-4(3-13)17-8(7(6)15)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBOTRDLABQYMI-XVFCMESISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206649
Record name Uridine, 3'-deoxy-3'-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57944-13-5
Record name 3'-Deoxy-3'-fluorouridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057944135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uridine, 3'-deoxy-3'-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Deoxy-3'-fluorouridine
Reactant of Route 2
3'-Deoxy-3'-fluorouridine
Reactant of Route 3
3'-Deoxy-3'-fluorouridine
Reactant of Route 4
3'-Deoxy-3'-fluorouridine
Reactant of Route 5
3'-Deoxy-3'-fluorouridine
Reactant of Route 6
3'-Deoxy-3'-fluorouridine

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